1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide
Description
Contextualization of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Bioactive Compound Design
The indole nucleus and the piperidine ring are classified as "privileged scaffolds" in medicinal chemistry. This designation is due to their recurring presence in a multitude of natural products and synthetic pharmaceuticals, demonstrating their ability to interact with a wide array of biological targets. chula.ac.thencyclopedia.pub
The indole scaffold is an aromatic heterocyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov This moiety is a fundamental component of the amino acid tryptophan and is found in numerous alkaloids and therapeutic agents. mdpi.com The versatility of the indole ring allows it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com Its ability to mimic peptide structures and bind to diverse enzymes and receptors makes it a focal point in drug discovery. chula.ac.th Over 40 drugs approved by the U.S. Food and Drug Administration (FDA) contain an indole nucleus, highlighting its clinical significance. nih.gov
The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. encyclopedia.pubijnrd.org Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. encyclopedia.pub The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile.
Table 1: Examples of Marketed Drugs Featuring Indole or Piperidine Scaffolds
| Drug Name | Scaffold | Therapeutic Application |
| Indomethacin | Indole | Nonsteroidal Anti-inflammatory Drug (NSAID) nih.govmdpi.com |
| Pindolol | Indole | Antihypertensive (β-blocker) rsc.org |
| Ondansetron | Indole | Antiemetic chula.ac.th |
| Vincristine | Indole | Anticancer (Vinca Alkaloid) rsc.org |
| Methylphenidate | Piperidine | Central Nervous System (CNS) Stimulant researchgate.net |
| Donepezil | Piperidine | Acetylcholinesterase Inhibitor (Alzheimer's Disease) ijnrd.org |
| Fexofenadine | Piperidine | Antihistamine ijnrd.org |
| Haloperidol | Piperidine | Antipsychotic wikipedia.org |
Rationale for Investigating Indole-Piperidine-Carboxamide Architectures in Academic Research
The strategic combination of indole and piperidine moieties, connected via a linker such as an acetyl-carboxamide group, is a rational approach in drug design aimed at creating novel compounds with potentially enhanced or unique biological activities. This "hybrid molecule" strategy leverages the established pharmacophoric features of each scaffold. The indole group can serve as a recognition element for specific biological targets, while the piperidine-carboxamide portion can influence binding affinity, selectivity, and pharmacokinetic properties.
Research into similar indole-piperidine hybrids has yielded compounds with promising activities. For instance, various indole-amide derivatives have been investigated for their potential as anticancer agents, showing antiproliferative activity against a range of cancer cell lines. researchgate.netnih.gov The carboxamide linkage is a key structural feature, known for its stability and ability to form hydrogen bonds, which are critical for ligand-receptor interactions. arkat-usa.org Furthermore, piperidine carboxamide derivatives have been synthesized and evaluated as inhibitors of enzymes like calpain, suggesting potential applications in neurodegenerative disorders. nih.gov
The specific architecture of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide suggests a molecule designed to explore interactions with biological targets where both an aromatic heterocyclic system and a flexible, functionalized aliphatic ring are beneficial for binding. The investigation of such compounds is driven by the hypothesis that the combined scaffolds will result in novel pharmacological profiles.
Table 2: Research Findings on Compounds with Indole-Piperidine-Amide Architectures
| Compound Class/Example | Biological Target/Activity Investigated | Key Research Finding |
| Indole–piperidine hybrids with amide linkages | Anticancer Activity (NCI-60 cell lines) | Certain derivatives showed significant growth inhibition against renal cancer cell lines. researchgate.net |
| Indole-2-carboxamide derivatives | Anticancer (EGFR/CDK2 dual inhibitors) | A synthesized series exhibited potent antiproliferative activity through apoptosis induction. nih.gov |
| Indole-aryl amide derivatives | κ-opioid receptor binding and anticancer activity | Compounds showed low micromolar affinity for the κ-opioid receptor and selective cytotoxicity against colon cancer cells. nih.gov |
| Piperidine carboxamide derivatives | Calpain Inhibition | Keto amide derivatives demonstrated potent and selective inhibition of µ-calpain and anticonvulsive properties in mice. nih.gov |
Overview of Research Methodologies Applied to Novel Heterocyclic Compounds
The exploration of novel heterocyclic compounds like this compound involves a multidisciplinary approach encompassing synthesis, characterization, and biological evaluation.
Synthesis and Characterization: The synthesis of such molecules typically involves multi-step organic reactions. Modern synthetic strategies often focus on efficiency and diversity, employing methods like microwave-assisted synthesis, metal-free catalysis, and solid-phase synthesis to rapidly generate libraries of related compounds. nih.govresearchgate.net Key reactions for forming the amide bonds in these structures often involve coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). mdpi.com Following synthesis, rigorous characterization is essential to confirm the structure and purity of the new compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry (MS). mdpi.comchemmethod.com
Biological Evaluation: The biological activity of newly synthesized compounds is assessed through a combination of in silico and in vitro methods. openaccesspub.org
In Silico Studies: Computational methods, such as molecular docking, are used to predict how a compound might interact with a specific biological target (e.g., an enzyme or receptor). nih.gov These studies can help prioritize which compounds to synthesize and test, and can provide insights into the potential mechanism of action. chemrxiv.org
In Vitro Assays: These are laboratory-based experiments conducted on cells or isolated biological molecules. For potential anticancer agents, for instance, researchers would perform cytotoxicity and antiproliferative assays on various cancer cell lines. mdpi.com Other assays might measure enzyme inhibition, receptor binding affinity, or effects on specific cellular signaling pathways. nih.gov These experiments provide direct evidence of a compound's biological effects.
This systematic approach, from rational design and synthesis to computational and experimental biological testing, is fundamental to advancing the field of chemical biology and discovering new therapeutic leads. openaccesspub.org
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-5,10,13H,6-9,11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWSMHYDWLABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1h Indol 1 Ylacetyl Piperidine 4 Carboxamide and Its Analogs
Retrosynthetic Analysis and Key Building Blocks
A retrosynthetic analysis of the target compound, 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide, logically disconnects the molecule at the robust amide bond linking the indolylacetyl group and the piperidine (B6355638) nitrogen. This primary disconnection reveals two principal building blocks: an activated derivative of indole-1-acetic acid and piperidine-4-carboxamide.
Key Disconnections and Precursors:
Amide Bond Disconnection: The most straightforward disconnection is at the C-N amide bond, leading to indole-1-acetic acid (or its corresponding acyl chloride/activated ester) and piperidine-4-carboxamide.
Indole (B1671886) N-C Bond Disconnection: A further disconnection at the nitrogen of the indole ring and the adjacent methylene (B1212753) carbon points to indole and a suitable two-carbon electrophile, such as a haloacetyl derivative, which is then coupled to the piperidine fragment.
Advanced Synthetic Strategies for the Indole Moiety
The indole ring system is a privileged scaffold in many biologically active compounds. nih.gov The synthesis of the indole-1-acetic acid portion of the target molecule can be achieved through various methods, primarily involving the modification of a pre-existing indole ring.
N-Acylation and Alkylation of Indole Derivatives
The introduction of the acetyl group at the N-1 position of the indole ring is a critical transformation. This is typically accomplished through N-alkylation or N-acylation reactions.
N-Alkylation: A common and effective method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the indolide anion. This nucleophile is then reacted with an electrophilic two-carbon synthon, like ethyl chloroacetate. Subsequent hydrolysis of the resulting ester yields indole-1-acetic acid.
N-Acylation: Direct N-acylation of indoles can be challenging due to the competing reactivity at the C-3 position. nih.gov However, methods using highly reactive acylating agents like acyl chlorides under specific conditions can favor N-acylation. nih.govclockss.org Phase-transfer catalysis has been reported as an efficient technique for the N-acylation of indole with acid chlorides. More recent developments include the use of thioesters as a stable acyl source or the direct coupling of carboxylic acids with indoles using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govthieme-connect.de Dehydrogenative coupling processes catalyzed by agents like tetrapropylammonium (B79313) perruthenate (TPAP) also allow for the formation of N-acyl indoles from primary alcohols in a single flask. nih.gov
| Method | Reagents | Key Features |
| N-Alkylation | Indole, NaH, Ethyl Chloroacetate, then Hydrolysis | Classic, high-yielding route to indole-1-acetic acid. |
| N-Acylation (Direct) | Indole, Carboxylic Acid, DCC, DMAP | Avoids unstable acid chlorides; proceeds under mild conditions. thieme-connect.de |
| N-Acylation (Thioester) | Indole, Thioester, Cs₂CO₃ | Uses a stable acyl source, offering good functional group tolerance. nih.gov |
| Dehydrogenative Coupling | Indole, Primary Alcohol, TPAP (cat.) | Efficient, one-pot synthesis from readily available materials. nih.gov |
Functionalization Approaches for Indole Ring Systems
To generate analogs of the target compound, functionalization of the indole ring is necessary. The indole nucleus is electron-rich and susceptible to electrophilic substitution, typically at the C-3 position. However, with the N-1 position occupied, electrophilic substitution can be directed to other positions on the benzene (B151609) portion of the ring.
Furthermore, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are instrumental in attaching various substituents to halogenated indole precursors. Friedel-Crafts acylation can be used to introduce alkyl groups after a subsequent reduction step, providing another avenue for creating diverse analogs. researchgate.net More advanced techniques like C-H activation are also being explored for the direct functionalization of the indole scaffold, offering atom-economical routes to substituted derivatives.
Preparation of the Piperidine-4-carboxamide Fragment
The piperidine ring is a cornerstone of many pharmaceuticals. ajchem-a.com Its synthesis and substitution are critical for modulating the physicochemical and pharmacological properties of the final compound.
Synthesis of Substituted Piperidine Carboxamides
The parent piperidine-4-carboxamide is readily available or can be synthesized from piperidine-4-carboxylic acid (isonipecotic acid). The synthesis involves standard amide bond formation, often by activating the carboxylic acid with reagents like thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine.
For the synthesis of substituted analogs, the hydrogenation of corresponding substituted pyridine (B92270) precursors is a common and powerful method. nih.govrsc.org Catalysts such as platinum oxide (PtO₂) or various palladium and rhodium complexes are frequently employed. nih.govwhiterose.ac.uk These reactions can be highly diastereoselective, depending on the catalyst and substrate. whiterose.ac.uk
| Starting Material | Method | Product |
| Piperidine-4-carboxylic acid | 1. SOCl₂ 2. NH₄OH | Piperidine-4-carboxamide |
| Substituted Pyridines | Catalytic Hydrogenation (e.g., PtO₂) | Substituted Piperidines nih.govwhiterose.ac.uk |
| N-protected 4-piperidone | Reductive amination, deprotection | Substituted Piperidines |
Stereoselective Approaches in Piperidine Scaffold Construction
When creating analogs with stereocenters on the piperidine ring, controlling the stereochemistry is paramount. Several strategies are employed to achieve stereoselective synthesis:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids.
Asymmetric Hydrogenation: The hydrogenation of prochiral pyridine or tetrahydropyridine (B1245486) precursors using chiral catalysts can afford enantiomerically enriched piperidines. nih.gov
Diastereoselective Reduction: The reduction of substituted 4-piperidones can be controlled to favor one diastereomer over another by selecting appropriate reducing agents and reaction conditions.
Cycloaddition Reactions: [4+2] cycloadditions, including aza-Diels-Alder reactions, can construct the piperidine ring with a high degree of stereocontrol.
Gold-Catalyzed Cyclization: Modern methods, such as the gold-catalyzed cyclization of N-homopropargyl amides, provide flexible and modular access to substituted piperidines with excellent diastereoselectivity. nih.gov
These advanced stereoselective methods are crucial for systematically exploring the structure-activity relationships of chiral analogs of this compound.
Coupling Reactions and Formation of the Final Conjugate
The final and crucial step in the synthesis of this compound is the conjugation of the 1H-indol-1-ylacetic acid and piperidine-4-carboxamide fragments. This transformation is typically achieved through an amide bond formation, a cornerstone reaction in medicinal and organic chemistry.
The formation of the amide linkage between the indoleacetic acid and the piperidine amine is accomplished using various well-established coupling protocols. A common and effective method involves the activation of the carboxylic acid group of 1H-indol-1-ylacetic acid with a coupling agent, followed by the nucleophilic attack of the secondary amine of piperidine-4-carboxamide.
Standard coupling reagents used in these protocols include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the piperidine nitrogen.
Alternative protocols may involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of 1H-indol-1-ylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride, which reacts readily with piperidine-4-carboxamide, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.gov The synthesis of related indole-piperidine hybrids has been described utilizing these fundamental amidation strategies. researchgate.netresearchgate.net
| Coupling Reagent System | Base (if required) | Typical Solvent | Reaction Conditions |
| EDCI / HOBt | DIPEA / TEA | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature, 12-24 h |
| HATU | DIPEA | DMF | Room Temperature, 4-12 h |
| SOCl₂ then Amine | TEA | DCM or Tetrahydrofuran (THF) | 0 °C to Room Temperature, 2-6 h |
| Propylphosphonic Anhydride (T3P®) | Pyridine | Ethyl Acetate (EtOAc) | Room Temperature to 50 °C, 6-18 h |
To maximize the efficiency and yield of the final conjugation step, systematic optimization of reaction parameters is essential. Key variables include the choice of solvent, coupling agent, base, reaction temperature, and stoichiometry of reagents. researchgate.net
The selection of the solvent is critical; polar aprotic solvents like DMF or DCM are commonly preferred as they effectively dissolve the reactants and intermediates. researchgate.net Temperature can also influence the reaction outcome; while many coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. researchgate.net Conversely, for highly reactive species like acyl chlorides, initial cooling to 0 °C is often employed to control the reaction rate.
A systematic approach to optimization, as illustrated in the hypothetical table below, involves varying one parameter at a time to identify the optimal conditions. For example, screening different coupling agents (e.g., EDCI/HOBt vs. HATU) or bases (e.g., TEA vs. DIPEA) can lead to significant improvements in yield and purity. The goal is to achieve a high conversion of the starting materials to the desired product while minimizing the formation of byproducts. researchgate.net
| Entry | Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDCI/HOBt | DIPEA | DCM | 25 | 24 | 75 |
| 2 | EDCI/HOBt | DIPEA | DMF | 25 | 24 | 82 |
| 3 | HATU | DIPEA | DMF | 25 | 6 | 91 |
| 4 | HATU | DIPEA | DMF | 50 | 4 | 88 |
| 5 | T3P® | Pyridine | EtOAc | 25 | 12 | 85 |
Data are hypothetical and for illustrative purposes.
Synthesis of Structurally Related Analogs for Comparative Studies
The synthesis of analogs of this compound is a crucial component of medicinal chemistry research, allowing for the systematic evaluation of how structural modifications impact biological activity. These studies typically involve alterations to the indole ring, the piperidine scaffold, and the linking carboxamide group.
Introducing substituents onto the indole ring can significantly alter the electronic and steric properties of the molecule. nih.gov Analogs are typically prepared by starting with appropriately substituted 1H-indoles, which are then alkylated with an ethyl bromoacetate (B1195939) equivalent to form the substituted indole-1-acetic acids. These precursors are then coupled with piperidine-4-carboxamide using the optimized amidation protocols described previously.
Substituents can be introduced at various positions of the indole nucleus (e.g., 4, 5, 6, or 7-positions) to probe different regions of a potential binding site. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) are commonly employed to modulate the electronic character of the indole ring. researchgate.netnih.gov
| Starting Material | Resulting Analog (R group on Indole) | Rationale for Modification |
| 5-Fluoro-1H-indole | 5-Fluoro | Introduce a small, electron-withdrawing group to alter electronics and potentially improve metabolic stability. |
| 6-Chloro-1H-indole | 6-Chloro | Explore the effect of a larger, electron-withdrawing halogen. |
| 5-Methoxy-1H-indole | 5-Methoxy | Add an electron-donating group to increase electron density in the aromatic system. |
| 4-Methyl-1H-indole | 4-Methyl | Introduce a small, lipophilic group to probe for steric tolerance. |
Modifications to the piperidine-4-carboxamide portion of the molecule can explore the importance of the scaffold's structure and the orientation of the carboxamide group. mdpi.com For instance, using piperidine-3-carboxamide or piperidine-2-carboxamide (B12353) as the coupling partner would change the spatial vector of the carboxamide functionality, which can be critical for receptor interactions. nih.gov
Furthermore, the piperidine ring itself can be substituted. Introducing alkyl or other functional groups on the ring can provide additional interaction points or restrict the conformational flexibility of the molecule. The linker between the indole and piperidine moieties can also be extended or modified, for example, by using 3-(1H-indol-1-yl)propanoic acid, to assess the optimal distance between the two heterocyclic systems.
Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties while retaining the key interactions of the parent molecule. drughunter.com This can be applied to all three components of this compound.
The amide linker is also a common target for bioisosteric replacement. drughunter.com To improve metabolic stability or modulate hydrogen bonding patterns, the amide can be replaced with groups like a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole. These five-membered heterocyclic rings can mimic the geometry and electronic properties of the amide bond.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Indole | 7-Azaindole | Alters H-bonding potential and electronic distribution. researchgate.net |
| Indole | Benzimidazole | Introduces an additional nitrogen atom, changing basicity and H-bonding. |
| Amide Linker | 1,2,4-Oxadiazole | Mimics the amide bond geometry, potentially increases metabolic stability. drughunter.com |
| Amide Linker | Tetrazole | Often used as a bioisostere for a carboxylic acid, but can also replace amides to alter acidity and lipophilicity. drughunter.com |
Molecular and Cellular Pharmacological Research of 1 1h Indol 1 Ylacetyl Piperidine 4 Carboxamide
Investigation of Molecular Targets and Binding Interactions
Receptor Binding Affinity Profiling
No studies detailing the receptor binding affinity profile of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide have been identified in the public domain. Consequently, its specific molecular targets and its potency at various receptors remain uncharacterized.
Enzyme Inhibition Kinetic Studies (e.g., Metallo-β-lactamases, Acid Ceramidase, Dipeptidyl Peptidase-4)
There is no available research on the inhibitory activity of this compound against metallo-β-lactamases, acid ceramidase, or dipeptidyl peptidase-4. Kinetic studies to determine parameters such as IC50 or Ki values for this compound have not been reported.
Exploration of Protein-Ligand Interactions via Biophysical Techniques
No biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), have been published that describe the interaction between this compound and any protein targets.
Modulation of Cellular Signaling Pathways
Analysis of Downstream Signaling Cascades in Cellular Models
Scientific literature lacks any reports on the effects of this compound on downstream signaling cascades in any cellular models. Its potential to modulate specific pathways has not been investigated.
Investigation of Intracellular Localization and Trafficking
There is no available information regarding the intracellular localization or trafficking of this compound within cells.
Effects on Gene Expression and Proteomics Profiles in Research Cell Lines
There is no available scientific literature detailing studies on the effects of this compound on gene expression or proteomics profiles in any research cell lines. Consequently, no data on modulated genes or proteins, nor any related data tables, can be provided.
Characterization of Mechanistic Pathways
Elucidation of Specific Biochemical Mechanisms
No published research has elucidated the specific biochemical mechanisms of action for this compound. Information regarding its molecular targets, enzyme inhibition, or receptor binding profile is not available in the current body of scientific literature.
Preclinical Biological Investigations of 1 1h Indol 1 Ylacetyl Piperidine 4 Carboxamide
Preclinical In Vivo Studies in Research Models (Non-Human)
Pharmacodynamics in Relevant Animal Models
Specific data on the pharmacodynamic properties of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide in animal models is not available in the reviewed literature.
Exploration of Biological Effects in Systemic Animal Studies
There is no available information from systemic animal studies detailing the biological effects of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Pharmacophores and Ligand Efficiencies
Pharmacophore modeling for this class of compounds identifies three critical regions: the indole (B1671886) moiety, the acetylpiperidine core, and the terminal carboxamide group. The indole ring is recognized as a key scaffold, likely participating in hydrophobic and π-π stacking interactions within the receptor binding pocket. nih.gov The piperidine-4-carboxamide portion serves as a crucial polar region, with the amide group acting as a hydrogen bond donor and acceptor. The central acetyl linker provides the appropriate spacing and conformational flexibility to position the indole and piperidine (B6355638) moieties for optimal interaction with their respective sub-pockets in the binding site.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (number of non-hydrogen atoms). wikipedia.org It is a measure of the binding energy per atom. While specific LE values for 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide are not extensively reported, analysis of analogous indole-2-carboxamide series has highlighted challenges related to this parameter. For instance, in one study on anti-Trypanosoma cruzi agents, many compounds in the series displayed a lipophilic ligand efficiency (LLE) of less than 3, indicating that potency was often increased by adding lipophilicity, a strategy that can negatively impact pharmacokinetic properties. acs.org Optimizing for high ligand efficiency is a key goal in lead optimization, aiming to achieve high potency in as small and efficient a molecule as possible. wikipedia.org
Impact of Indole Moiety Modifications on Biological Activity
The indole ring is a critical component for the biological activity of this compound class, and its modification has profound effects on binding affinity and efficacy. nih.govresearchgate.net SAR studies on related indole-2-carboxamides, which serve as allosteric modulators for the CB1 receptor, have demonstrated that the indole scaffold is preferred for maintaining high binding affinity to the allosteric site. nih.govacs.org
Specific modifications to the indole ring have yielded key insights:
Substitution at the C5 Position: The introduction of a small, electron-withdrawing group at the C5 position of the indole ring is beneficial for activity. A chlorine or fluorine atom at this position often enhances potency. bohrium.comnih.govnih.gov For example, in a series of N-phenylethyl-1H-indole-2-carboxamides, a chlorine atom at the C5 position, combined with specific substituents on the phenethyl moiety, resulted in compounds with EC50 values as low as 50 nM. nih.gov
Substitution at the C3 Position: The C3 position of the indole ring is highly sensitive to substitution, which significantly impacts the allosteric effects of the ligands. nih.govresearchgate.net Studies have shown that small to medium-sized alkyl chains (from ethyl to n-pentyl) are optimal for activity. The n-pentyl analog was identified as a particularly robust ligand, exhibiting both good affinity and high binding cooperativity. nih.gov
Scaffold Replacement: Replacing the indole scaffold with other bicyclic aromatic systems, such as benzofuran, has been shown to cause a significant loss of binding affinity, underscoring the privileged nature of the indole moiety for this target. nih.gov
| Modification | Position | Substituent | Impact on Activity | Reference |
| Indole Ring | C5 | Chloro (Cl) | Increased Potency | nih.gov |
| Indole Ring | C3 | Ethyl to n-Pentyl | Optimal for Allostery | nih.gov |
| Indole Ring | C3 | n-Hexyl | Reduced Binding Cooperativity | nih.gov |
| Scaffold | - | Benzofuran (replacement) | Significant Loss of Affinity | nih.gov |
Role of Piperidine Ring Substituents in Compound Potency and Selectivity
The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into molecules and to serve as a platform for substituents that can fine-tune pharmacological properties. thieme-connect.comnih.gov In the context of this compound, the piperidine ring and its C4-carboxamide substituent are critical for interacting with the polar regions of the binding site.
While direct SAR studies on the piperidine ring of this specific compound are limited, data from analogous indole-2-carboxamides where the piperidine is replaced by a substituted phenyl ring provide valuable insights. In that series, a piperidinyl or a dimethylamino group at the para-position of the phenyl ring was found to be optimal for activity. nih.govnih.gov This suggests that a basic nitrogen atom, capable of forming ionic or hydrogen bonds, is a key feature.
Based on these analogous findings and general medicinal chemistry principles, potential modifications to the piperidine ring of this compound could have the following effects:
N-Alkylation: Substitution on the piperidine nitrogen would likely alter the compound's basicity and steric profile, potentially affecting receptor interactions and pharmacokinetic properties.
Ring Carbon Substitution: Adding substituents to the carbon atoms of the piperidine ring could introduce new chiral centers and create additional contact points with the receptor, which could enhance potency and/or selectivity. thieme-connect.com
Influence of the Carboxamide Linker on Molecular Interactions
The linker connecting the indole and piperidine moieties, which consists of an acetyl group attached to the indole nitrogen and a carboxamide at the C4 position of the piperidine, is not merely a spacer but an essential functional group for biological activity. Studies on analogous indole-2-carboxamides have unequivocally shown that the carboxamide functionality is required to elicit a biological effect at the CB1 receptor. bohrium.comnih.gov Replacing the carboxamide with an ester group, for instance, resulted in compounds that inhibited ligand binding, a completely opposite effect to their carboxamide counterparts. nih.gov
The critical role of the carboxamide linker can be attributed to several factors:
Hydrogen Bonding: The amide N-H and carbonyl oxygen are prime candidates for forming strong hydrogen bonds with amino acid residues in the receptor, anchoring the ligand in the binding pocket.
Conformational Constraint: The planar nature of the amide bond reduces the number of available conformations, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.
Linker Length and Composition: The length of the linker between the core aromatic system and the terminal polar group is critical. researchgate.net The acetylpiperidine-carboxamide structure provides a specific distance and vector that optimally positions the key pharmacophoric elements for interaction with the target.
Derivation of Quantitative Structure-Activity Relationships (QSAR) for Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogs. nih.govmdpi.com
While a specific, published QSAR model for this compound analogs was not identified in the reviewed literature, the extensive SAR data available for the broader class of indole-based compounds makes them highly suitable for such an analysis. The derivation of a QSAR model for these analogs would typically involve the following steps:
Data Set Assembly: A series of analogs would be synthesized and their biological activity (e.g., IC50 or EC50 values) would be measured under uniform conditions.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological features.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to generate an equation that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated, typically by using an external test set of compounds that were not used in the model's creation. nih.gov
For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity, providing intuitive guidance for the design of new, more effective compounds. mdpi.com
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations with Identified Biological Targets
There is no published research detailing molecular docking simulations specifically for 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide against any identified biological targets.
Ligand-Protein Interaction Profiling
No specific ligand-protein interaction profiles for this compound have been documented.
Binding Mode Predictions and Docking Score Analysis
Binding mode predictions and docking score analyses are not available for this compound in the current scientific literature.
Molecular Dynamics Simulations to Explore Conformational Stability and Interactions
There are no molecular dynamics simulation studies published that focus on the conformational stability and intermolecular interactions of this compound.
Pharmacophore Modeling and Virtual Screening Strategies
No pharmacophore models have been developed based on this compound, nor has it been used as a basis for virtual screening campaigns.
Analytical and Spectroscopic Characterization for Research Applications
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are paramount in determining the molecular structure of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals would correspond to the indole (B1671886) ring, the acetyl linker, and the piperidine-4-carboxamide moiety.
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the carbonyl carbons of the amide and acetyl groups, the carbons of the indole ring, and the carbons of the piperidine (B6355638) ring.
Table 1: Representative ¹H NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Indole-H | 7.60-7.10 | m | 5H | Aromatic protons of the indole ring |
| CH₂ (acetyl) | 5.10 | s | 2H | Methylene (B1212753) protons of the acetyl group |
| Piperidine-H (axial/equatorial) | 4.50-2.80 | m | 4H | Protons at C2 and C6 of the piperidine ring |
| Piperidine-H (C4) | 2.50 | m | 1H | Proton at C4 of the piperidine ring |
| Piperidine-H (axial/equatorial) | 2.00-1.70 | m | 4H | Protons at C3 and C5 of the piperidine ring |
| NH₂ (carboxamide) | 5.50, 6.00 | br s | 2H | Amide protons |
Table 2: Representative ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.
| Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (carboxamide) | 175.0 | Carbonyl carbon of the carboxamide group |
| C=O (acetyl) | 168.0 | Carbonyl carbon of the acetyl group |
| Indole-C (aromatic) | 136.0-110.0 | Carbons of the indole ring |
| CH₂ (acetyl) | 50.0 | Methylene carbon of the acetyl group |
| Piperidine-C2, C6 | 45.0 | Carbons adjacent to the nitrogen in the piperidine ring |
| Piperidine-C4 | 42.0 | Carbon bearing the carboxamide group |
| Piperidine-C3, C5 | 29.0 | Carbons adjacent to C4 in the piperidine ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the indole and amide groups, the C=O stretching of the amide and acetyl groups, and the C-N bonds.
Table 3: Representative IR Absorption Bands for this compound This data is illustrative and based on typical vibrational frequencies for the functional groups present.
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (indole) | 3400-3300 | Medium |
| N-H stretch (amide) | 3350-3180 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (amide) | 1680-1630 | Strong |
| C=O stretch (acetyl) | 1650-1630 | Strong |
| C-N stretch | 1350-1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely show cleavage at the amide bonds and within the piperidine ring.
Table 4: Representative Mass Spectrometry Data for this compound This data is illustrative and based on the calculated molecular weight and expected fragmentation.
| Ion | m/z (calculated) | Assignment |
|---|---|---|
| [M+H]⁺ | 286.1556 | Protonated molecular ion |
| [M+Na]⁺ | 308.1375 | Sodium adduct of the molecular ion |
| Fragment 1 | 157.0712 | Indol-1-ylacetyl fragment |
| Fragment 2 | 129.0922 | Piperidine-4-carboxamide fragment |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound and to quantify its amount.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would typically be developed for this compound. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram.
Table 5: Representative HPLC Method Parameters for this compound This data is illustrative and based on typical conditions for analyzing similar compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Retention Time | Compound-specific (e.g., 5-10 minutes) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions and to assess the purity of a compound. For this compound, a suitable solvent system would be developed to achieve good separation from any starting materials or byproducts. The purity is qualitatively assessed by the presence of a single spot.
Table 6: Representative TLC Conditions for this compound This data is illustrative and based on common practices for similar compounds.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane/Methanol (e.g., 95:5 v/v) |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
| Rf Value | Compound-specific (e.g., 0.4-0.6) |
Elemental Analysis for Compound Composition
Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a compound. This process ascertains the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in organic molecules. The data obtained is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, and serves as a primary indicator of its purity.
The analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a high-temperature furnace. This process converts the elements into simple gaseous oxides. The resulting gases are then separated and quantified by detectors, allowing for the calculation of the percentage composition of each element in the original sample.
For this compound, the molecular formula is established as C₁₆H₁₉N₃O₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, is generally accepted as confirmation of the compound's elemental composition and purity. nih.govresearchgate.net
Detailed Research Findings
While specific experimental elemental analysis data for this compound is not widely available in the reviewed literature, the theoretical values derived from its molecular formula provide the expected composition. These calculated values are presented in the table below. In a research context, these theoretical percentages would be compared against the results from combustion analysis to validate the compound's structure and purity.
| Element | Symbol | Atomic Mass (amu) | Theoretical Composition (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 67.35 |
| Hydrogen | H | 1.01 | 6.71 |
| Nitrogen | N | 14.01 | 14.73 |
| Oxygen | O | 16.00 | 11.21 |
Future Research Trajectories and Academic Prospects
Exploration of Undiscovered Biological Activities
The true therapeutic potential of 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide remains to be fully elucidated. Based on the well-documented activities of its constituent indole (B1671886) and piperidine (B6355638) substructures, a number of promising avenues for biological investigation can be proposed. Indole derivatives are known to exhibit a remarkable spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. creative-proteomics.com Piperidine-containing compounds have also been identified as potent agents against a variety of diseases, including HIV and cancer, and often serve as scaffolds for CCR5 antagonists and other receptor modulators. broadinstitute.org
Future research should therefore systematically screen this compound against a diverse panel of biological targets. High-throughput screening campaigns could unveil activities in areas not previously associated with its structural class. Specific areas of prospective investigation include:
Neurodegenerative Diseases: Given the prevalence of indole and piperidine motifs in centrally active agents, exploring its potential as a modulator of targets implicated in Alzheimer's or Parkinson's disease is a logical step.
Oncology: Many indole-2-carboxamide derivatives have shown potent cytokine-inhibitory effects, suggesting a role in cancer therapy. organic-chemistry.org Investigating the anti-proliferative and senescence-inducing activity of this compound in various cancer cell lines, such as melanoma, is warranted. organic-chemistry.org
Infectious Diseases: The compound should be evaluated for its efficacy against a broad range of pathogens, including drug-resistant bacteria and viruses, building on the known antimicrobial potential of both indole and piperidine heterocycles. creative-proteomics.commdpi.com
Metabolic Disorders: Exploring its interaction with metabolic targets, such as cannabinoid receptors where indole-2-carboxamides have been identified as potent allosteric modulators, could open new therapeutic possibilities. arome-science.com
The following table summarizes potential research areas based on the activities of structurally related compounds.
| Potential Therapeutic Area | Rationale Based on Structural Moieties | Potential Molecular Targets |
| Oncology | Indole derivatives exhibit anti-proliferative and cytokine-inhibitory effects. creative-proteomics.comorganic-chemistry.org | Kinases, Tubulin, Apoptosis Pathways, PI3K/Akt/mTOR Pathway nih.gov |
| Neuropharmacology | Indole and piperidine are core structures in many CNS-active drugs. | Cannabinoid Receptors (CB1), Dopamine Transporters, Nicotinic Receptors researchgate.netarome-science.comelifesciences.org |
| Anti-Infectives | Both scaffolds are present in numerous antimicrobial and antiviral agents. creative-proteomics.combroadinstitute.org | Bacterial cell wall synthesis, Viral replication enzymes, CCR5 Receptor broadinstitute.org |
| Anti-inflammatory | Indole-based compounds are known to inhibit inflammatory cytokines like TNF-α and IL-6. organic-chemistry.org | COX enzymes, Lipoxygenases, Cytokine signaling pathways |
Development of Advanced Synthetic Methodologies
The synthesis of this compound involves key steps such as the N-acylation of the indole ring and the formation of the amide bond at the piperidine core. While traditional methods can achieve this, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
Advanced methodologies could significantly improve the synthesis by reducing reaction times, minimizing waste, and enhancing yields. organic-chemistry.orgtandfonline.com Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically accelerate classical reactions for indole synthesis and functionalization. nih.gov Applying microwave irradiation to the N-acylation and amide coupling steps could lead to rapid, high-yield production of the target molecule under controlled conditions. nih.govtandfonline.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processing. Developing a flow-based synthesis would be a significant step towards efficient manufacturing.
Novel Catalytic Systems: Exploring new catalysts for the C-N bond formation during indole acylation or the amide coupling could improve efficiency and chemoselectivity. For instance, methods using thioesters as an acyl source for the N-acylation of indoles offer an alternative to reactive acyl chlorides, potentially improving functional group tolerance. nih.gov Similarly, modern approaches to piperidine synthesis, such as combining biocatalytic C-H oxidation with radical cross-coupling, could streamline the creation of complex derivatives. news-medical.net
This table provides a comparative overview of synthetic approaches.
| Synthetic Step | Conventional Method | Advanced Methodology | Potential Advantages |
| Indole N-Acylation | Use of reactive acyl chlorides with a base. researchgate.net | Microwave-assisted reaction; Organocatalytic methods using thioesters. tandfonline.comnih.gov | Faster reaction times, higher yields, improved safety, better functional group tolerance. |
| Amide Bond Formation | Standard coupling reagents (e.g., DCC, EDC). | Flow chemistry; Enzyme-catalyzed coupling. | Enhanced scalability, precise process control, greener reaction conditions. |
| Piperidine Scaffold | Multi-step classical synthesis. | Biocatalytic oxidation followed by nickel electrocatalysis. news-medical.net | Fewer steps, cost-effective, modular approach for diversification. |
Integration with Emerging Research Technologies (e.g., Omics Approaches)
To fully understand the biological impact of this compound, its study must be integrated with modern systems biology tools. "Omics" technologies can provide a holistic view of the molecule's mechanism of action, identify biomarkers of its activity, and predict its metabolic fate. nih.gov
Proteomics: This technology is crucial for identifying the direct protein targets of the compound. nautilus.bio Techniques like thermal proteome profiling or affinity purification coupled with mass spectrometry can reveal which proteins the molecule binds to within the cell. nautilus.bionih.gov This approach moves beyond hypothesis-driven research to provide an unbiased map of the compound's interactions, helping to elucidate its mechanism of action and potential off-target effects. scitechnol.com
Metabolomics: By analyzing the global profile of small-molecule metabolites in a biological system, metabolomics can reveal how the compound perturbs cellular pathways. arome-science.com This is invaluable for understanding the functional consequences of target engagement and for identifying potential toxicity issues early in development. creative-proteomics.commdpi.com Pharmaco-metabolomics can also help predict how an individual might respond to the compound, paving the way for personalized medicine. nih.gov
Transcriptomics: Analyzing changes in gene expression following treatment with the compound provides a "gene-expression signature." broadinstitute.org This signature can be compared to extensive libraries from other molecules to draw connections to compounds with known mechanisms of action, thus generating hypotheses about the new molecule's function. broadinstitute.org The combined use of transcriptome and chromatin state analysis can offer a high-resolution map of cellular dynamics upon drug exposure. elifesciences.org
Contribution to Fundamental Understanding of Heterocyclic Chemistry in Biological Systems
The study of this compound can provide significant insights into the fundamental principles of heterocyclic chemistry in a biological context. Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles present in the majority of FDA-approved small-molecule drugs. nih.gov
This specific molecule serves as an excellent model for dissecting structure-activity relationships (SAR). Systematic modifications of its three key components—the indole ring (e.g., substitutions at the 5- or 7-positions), the piperidine ring (e.g., altering stereochemistry or substitution), and the linker (e.g., changing its length or rigidity)—can elucidate the precise structural requirements for interaction with biological targets. tandfonline.com For example, SAR studies on related indole-2-carboxamides have shown that specific substitutions on the indole and phenyl rings are crucial for activity at the CB1 receptor. arome-science.comtandfonline.com
By investigating how this molecule's unique three-dimensional structure and electronic properties govern its interactions with proteins, researchers can contribute to a broader understanding of molecular recognition. This knowledge is vital for the rational design of future therapeutic agents with improved potency, selectivity, and pharmacokinetic properties, reinforcing the central role of heterocyclic chemistry in modern drug discovery. tandfonline.com
Q & A
Q. What are the recommended synthetic routes for 1-(1H-indol-1-ylacetyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of piperidine-indole derivatives typically involves coupling reactions between indole and piperidine precursors. Key steps include:
- Acylation : Reacting 1H-indole-1-acetic acid with piperidine-4-carboxamide using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Optimization : Control reaction temperature (e.g., 0°C for acylation to minimize side reactions) and stoichiometric ratios (1:1.2 for indole:piperidine). Monitor progress via TLC or HPLC .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer: Safety protocols for structurally similar piperidine-indole compounds (e.g., tert-butyl derivatives) include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant aprons for large-scale work .
- Respiratory Protection : Use NIOSH-certified P95 respirators for minor exposures; OV/AG/P99 cartridges for higher concentrations .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm indole (δ 7.2–7.8 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₈N₃O₂: 284.1396).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Discrepancies in activity (e.g., receptor affinity vs. cytotoxicity) may arise from:
- Structural Variations : Minor substituent changes (e.g., bromine vs. methoxy groups) alter pharmacokinetics. Use SAR studies to compare analogs .
- Assay Conditions : Standardize assays (e.g., cell lines, incubation times). For example, use HEK293 cells for receptor binding and MTT assays for cytotoxicity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors .
Q. What strategies mitigate challenges in achieving regioselective indole functionalization during synthesis?
Methodological Answer: Regioselectivity in indole substitution is critical for bioactivity. Strategies include:
- Directed Metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to the 1-position .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH with Boc) to limit side reactions .
- Microwave Synthesis : Enhance reaction specificity via controlled heating (e.g., 100°C, 30 min) to favor desired pathways .
Q. How can computational tools predict the pharmacokinetic profile of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
